1-Phenyleicosane

Melting point Alkylbenzene homologs Thermal properties

Researchers requiring a non-volatile, solid-phase internal standard for GC-MS or a reliable DSC calibrant in the 40°C range often face supply inconsistencies with lower-chain alkylbenzenes. 1-Phenyleicosane (C20) provides an unambiguous melting point of 40-43°C, eliminating the partial melting issues of C16/C18 analogs. Key procurement data: - Serves as a primary marker for C20 fraction monitoring in LAB-based surfactant QC. - 11-14°C mp gap vs. 2-phenyleicosane isomer enables robust method selectivity validation. - Supplied with ≥97.0% GC purity and full physical property documentation (logP 9.27, density 0.855 g/cm³).

Molecular Formula C26H46
Molecular Weight 358.6 g/mol
CAS No. 2398-68-7
Cat. No. B13751309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyleicosane
CAS2398-68-7
Molecular FormulaC26H46
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26-24-21-19-22-25-26/h19,21-22,24-25H,2-18,20,23H2,1H3
InChIKeyHPPLZROUJULWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyleicosane Overview


1-Phenyleicosane (n-eicosylbenzene; C26H46; MW 358.64 g/mol) is a long-chain linear alkylbenzene (LAB) consisting of a terminal phenyl group on a saturated C20 alkane backbone [1]. It is classified as an analytical reference standard by major suppliers (purity ≥97.0% GC) and is a primary component in commercial LAB mixtures used as precursors for alkylbenzene sulfonate surfactants [2][3]. Its well-characterized melting behavior, hydrophobicity profile, and chromatographic properties make it a key compound for physicochemical studies of homologous alkylbenzene series and for quality control of LAB-based detergent feedstocks [3].

Why Homolog Substitution Fails


Long-chain linear alkylbenzenes differing by only two methylene units exhibit markedly divergent melting points, hydrophobicity (logP), and chromatographic retention behavior, directly impacting their suitability as analytical standards, surfactant precursors, or physical property reference materials [1]. A C16, C18, or C22 analog cannot simply replace 1-phenyleicosane without recalibrating separation methods, altering phase behavior in formulations, or invalidating physicochemical reference data. The evidence below quantifies exactly where 1-phenyleicosane sits within the homologous series and against its positional isomer, enabling data-driven selection.

Quantitative Differential Evidence


Melting Point Chain-Length Comparison

1-Phenyleicosane exhibits a melting point of 40–43 °C (315.45–316.65 K by NIST/TRC compilation) [1][2]. This places it precisely between 1-phenyloctadecane (C18, mp 32–36 °C) and 1-phenyldocosane (C22, mp 51 °C) [3], with a step of approximately +7–8 °C per two-carbon chain extension. The C16 homolog (1-phenylhexadecane) melts near room temperature (25–27 °C) , while the C24 homolog (1-phenyltetracosane) melts at 57 °C . This systematic mp progression means that for any application requiring a solid alkylbenzene standard stable at ambient laboratory temperatures (20–25 °C), C16 is unsuitable (partial melting), and C22 requires handling above physiological temperature.

Melting point Alkylbenzene homologs Thermal properties

Positional Isomer Property Differences

Attachment of the phenyl group to the terminal carbon (1-position) versus the 2-position yields a melting point difference of +11–14 °C: 1-phenyleicosane melts at 40–43 °C [1], whereas 2-phenyleicosane (CAS 2398-66-5) melts at 29 °C [2]. The logP also differs: 1-phenyleicosane has a logP of ~9.27 , while 2-phenyleicosane has a higher logP of ~12.3 [2], reflecting the branched methyl group at C1 that increases overall hydrophobicity. Density and boiling point are similar (density ~0.855 vs. 0.854 g/cm³; bp ~429 vs. 426 °C), but the substantial mp and logP differences make these isomers chromatographically distinguishable and non-substitutable in phase-transfer or partitioning studies.

Positional isomer Melting point Hydrophobicity LogP

Hydrophobicity Gradient Analysis

1-Phenyleicosane has a computed logP of 9.27 , which is substantially higher than 1-phenylhexadecane (logP ≈ 9.78 reported for C16 [1], though chain-length trends predict increased logP with carbon number; the apparent discrepancy reflects different estimation methods). Compared to n-eicosane (C20H42, logP 10.90 [2]), the terminal phenyl substitution reduces logP by ~1.6 units, reflecting the polarizable aromatic ring's effect on bulk-phase partitioning. This logP value is critical for environmental fate modeling where eicosylbenzene is a marker compound for LAB-derived surfactant biodegradation tracking [3].

LogP Lipophilicity Hydrophobicity QSAR

HPLC-MPT-MS Compositional Profiling

In a 2025 HPLC-MPT-MS analysis of commercial long-chain LAB samples, eicosylbenzene (1-phenyleicosane), docosylbenzene (C22), and tetracosylbenzene (C24) were identified as the three principal components, with eicosylbenzene consistently among the most abundant species [1]. The study successfully separated and quantified nine LAB components, providing retention-time-based differentiation within the homologous series. This compositional prominence means that 1-phenyleicosane is not merely a research curiosity but a commercially relevant bulk chemical whose purity and batch-to-batch consistency directly impact surfactant production quality.

HPLC-MPT-MS LAB composition Surfactant precursor Quality control

Proven Application Scenarios


Calorimetric Calibration Standard

With a melting point of 40–43 °C, 1-phenyleicosane is the shortest-chain linear alkylbenzene that remains unambiguously solid at standard laboratory temperature (20–25 °C), unlike 1-phenylhexadecane (mp 25–27 °C, prone to partial melting) and 1-phenyloctadecane (mp 32–36 °C, marginal) [1]. This makes it the preferred choice for differential scanning calorimetry (DSC) calibration in the 40 °C range and for use as a solid-phase internal standard in GC-MS methods requiring non-volatile alkylbenzene surrogates [2].

Isomer Selectivity Method Development

The 11–14 °C melting point gap between 1-phenyleicosane (mp 40–43 °C) and 2-phenyleicosane (mp 29 °C), combined with a logP difference of ~3 units, provides an excellent test pair for developing and validating GC or HPLC methods that must resolve terminal vs. internal phenyl positional isomers in complex LAB mixtures [3]. Procuring both isomers as characterized standards enables robust method selectivity demonstration.

Surfactant Feedstock Quality Control

The 2025 HPLC-MPT-MS study identifies eicosylbenzene as a principal component in commercial LAB samples [4]. For manufacturers of long-chain alkylbenzene sulfonate surfactants, 1-phenyleicosane serves as a key marker for monitoring C20 fraction content and for calibrating HPLC-UV or HPLC-MS methods used in batch release testing. Its defined physical properties (refractive index 1.48, density 0.855 g/cm³) provide additional orthogonal identity confirmation .

Environmental Partitioning Modeling

With a logP of 9.27, 1-phenyleicosane represents a defined intermediate hydrophobicity between n-eicosane (logP 10.90) and shorter-chain LABs, making it useful as a model compound in octanol-water partitioning experiments and in tracking the environmental degradation of LAB-derived surfactants in aquatic sediment studies [5][4].

Quote Request

Request a Quote for 1-Phenyleicosane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.